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Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that

plays a significant role as an extracellular signaling molecule in various physiological

processes. Stored in high concentrations within secretory granules of cells such as platelets

and neurons, it is released into the extracellular space in response to specific stimuli. This

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of its pentalithium salt form, a commonly used variant in

research settings.

Chemical Structure and Properties
Diadenosine pentaphosphate is characterized by two adenosine moieties linked by a chain of

five phosphate groups. The pentalithium salt of Ap5A is the fully deprotonated form, with five

lithium ions counterbalancing the negative charges on the phosphate backbone. This salt form

is often preferred for its stability and solubility in aqueous solutions.
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Table 1: Chemical and Physical Properties of Diadenosine Pentaphosphate Pentalithium
Salt

Property Value Reference(s)

CAS Number 94108-02-8 [1][2][3]

Molecular Formula C₂₀H₂₄Li₅N₁₀O₂₂P₅ [1]

Molecular Weight 946.03 g/mol [1]

Appearance White to off-white powder [1][4]

Solubility Soluble in water (50 mg/mL) [1][5]

Storage Temperature -20°C [1][6]

Stability
Stable under recommended

storage conditions.
[4]

Biological Activity and Signaling Pathways
Ap5A exerts its biological effects primarily through interaction with purinergic receptors, a family

of cell surface receptors that bind extracellular nucleotides. Its most well-documented activities

include the potent inhibition of adenylate kinase and the modulation of various ion channels

and G-protein coupled receptors.[2][5]

Adenylate Kinase Inhibition
Ap5A is a highly potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for

cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[7] The

inhibitory constant (Ki) of Ap5A for adenylate kinase is in the nanomolar range, making it an

invaluable tool for studying cellular processes where the activity of this enzyme needs to be

controlled.[7]

Purinergic Receptor Modulation
Ap5A interacts with both P1 (adenosine) and P2 (ATP/ADP) purinergic receptors, with varying

effects depending on the receptor subtype and tissue.
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P2Y Receptors: Ap5A can act as an agonist at certain P2Y receptor subtypes, which are G-

protein coupled receptors. Activation of Gq-coupled P2Y receptors by Ap5A leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events can influence a wide range of cellular responses, including

proliferation, differentiation, and secretion.[6]

P1 Receptors: In some tissues, the effects of Ap5A are mediated through P1 receptors,

suggesting that it may be hydrolyzed to adenosine extracellularly. Adenosine can then

activate P1 receptors, which are coupled to various G-proteins (Gs, Gi, Gq) and modulate

adenylyl cyclase activity and intracellular calcium levels.

Ion Channel Regulation
Ap5A has been shown to directly or indirectly modulate the activity of several ion channels. A

notable example is its effect on ryanodine receptors (RyRs), which are intracellular calcium

release channels. Ap5A can potentiate the opening of RyR2 channels in cardiac muscle,

contributing to the regulation of cardiac contractility.[2][5]
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Ap5A signaling through a Gq-coupled P2Y receptor.

Experimental Protocols
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The unique properties of Diadenosine pentaphosphate pentalithium salt make it a valuable

tool in various experimental settings. Below are outlines of key experimental protocols where

this compound is frequently utilized.

Adenylate Kinase Inhibition Assay
This assay measures the inhibitory effect of Ap5A on adenylate kinase activity. The principle

involves a coupled enzyme reaction where the product of the AK reaction (ATP) is used in a

subsequent reaction that can be monitored spectrophotometrically or fluorometrically.

Methodology Outline:

Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of

adenylate kinase, its substrates (ADP), and a coupled enzyme system (e.g., hexokinase and

glucose-6-phosphate dehydrogenase).

Inhibitor Addition: Add varying concentrations of Diadenosine pentaphosphate
pentalithium salt to the reaction mixtures.

Initiation and Measurement: Initiate the reaction by adding the final substrate and monitor the

change in absorbance (e.g., at 340 nm for NADPH formation) or fluorescence over time.

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and

determine the IC₅₀ or Ki value for Ap5A.

Single-Channel Recording of Ryanodine Receptors
This electrophysiological technique allows for the study of the direct effects of Ap5A on the

gating properties of single ryanodine receptor channels incorporated into a planar lipid bilayer.

Methodology Outline:

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two

chambers (cis and trans).

Vesicle Fusion: Sarcoplasmic reticulum vesicles containing ryanodine receptors are added to

the cis chamber to allow for their incorporation into the bilayer.
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Recording: A voltage is clamped across the bilayer, and the current flowing through single

channels is recorded.

Ap5A Application: Diadenosine pentaphosphate pentalithium salt is added to the cis

(cytosolic) side of the channel, and changes in channel open probability, conductance, and

open/closed times are measured.

Data Analysis: Analyze the single-channel data to characterize the modulatory effects of

Ap5A on the ryanodine receptor.

Patch-Clamp Electrophysiology for Purinergic Receptor
Studies
The patch-clamp technique can be used to investigate the effects of Ap5A on whole-cell

currents mediated by purinergic receptors in various cell types.

Methodology Outline:

Cell Preparation: Isolate or culture cells of interest that express purinergic receptors.

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate

intracellular solution.

Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell

membrane.

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical

access to the cell interior.

Drug Application: Perfuse the cell with an extracellular solution containing Diadenosine
pentaphosphate pentalithium salt at various concentrations.

Current/Voltage Recording: Record the changes in membrane current (voltage-clamp) or

membrane potential (current-clamp) in response to Ap5A application.

Data Analysis: Analyze the electrophysiological recordings to determine the dose-response

relationship and the ionic nature of the currents elicited by Ap5A.
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General experimental workflow for studying Ap5A effects.

Conclusion
Diadenosine pentaphosphate pentalithium salt is a critical tool for researchers in various

fields, including pharmacology, physiology, and drug development. Its potent and specific

inhibition of adenylate kinase, coupled with its modulatory effects on purinergic receptors and
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ion channels, provides a unique avenue for dissecting complex cellular signaling pathways.

The experimental protocols outlined in this guide serve as a foundation for investigating the

multifaceted roles of this important signaling molecule. Further research into the specific

interactions and downstream effects of Ap5A will undoubtedly continue to unveil novel

therapeutic targets and a deeper understanding of cellular communication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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